REACTION_CXSMILES
|
I.F[C:3]1[CH:8]=[CH:7][C:6]([C:9](=[NH:11])[NH2:10])=[CH:5][CH:4]=1.[Cl:12][C:13]([SH:16])(Cl)Cl.[OH-].[Na+].[Cl:19]CCl>O>[Cl:19][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:11]=[C:13]([Cl:12])[S:16][N:10]=2)=[CH:5][CH:4]=1 |f:0.1,3.4|
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Name
|
4-fluorobenzenecarboximidamide hydroiodide
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
I.FC1=CC=C(C=C1)C(N)=N
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)S
|
Name
|
|
Quantity
|
3.55 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then, the reaction mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC(=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 31.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |